An In-depth Technical Guide to the Synthesis and Characterization of Nolomirole Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Nolomirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole (B1679826) hydrochloride, with the developmental code CHF-1035, is a potent and selective dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. It was developed by Chiesi Farmaceutici as a potential therapeutic agent for heart failure. Nolomirole is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This technical guide provides a comprehensive overview of the synthesis and characterization of nolomirole hydrochloride, including detailed experimental protocols, data presentation in tabular format, and visualization of key chemical transformations and biological pathways.
Introduction
Nolomirole, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a derivative of the 2-aminotetralin class of compounds, which are known for their interactions with various neurotransmitter receptors.[1] The rationale behind the development of nolomirole as a prodrug is to enhance its oral bioavailability and metabolic stability, allowing for effective delivery of the active catecholamine-like compound, CHF-1024. This active metabolite exerts its pharmacological effects by stimulating presynaptic D2 and α2-adrenergic receptors, leading to a reduction in catecholamine release and subsequent beneficial effects in the context of heart failure.
Synthesis of Nolomirole Hydrochloride
Synthesis of the 5,6-Dihydroxy-N-methyl-2-aminotetralin Intermediate (CHF-1024)
The synthesis of the active metabolite, CHF-1024, is a critical part of the overall process. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic workflow for the intermediate CHF-1024.
Experimental Protocol (Hypothetical):
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Step 1 & 2: Formation of a Tetralone Precursor: A suitable dimethoxy-substituted benzene (B151609) derivative undergoes a Friedel-Crafts reaction with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to introduce a side chain. This is followed by reduction and subsequent intramolecular cyclization to yield a dimethoxytetralone.
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Step 3: Introduction of the Amino Group: The tetralone can be converted to an oxime using hydroxylamine, followed by reduction to the corresponding amine. Alternatively, direct reductive amination with methylamine (B109427) can be employed.
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Step 4: N-methylation (if necessary): If a primary amine was formed in the previous step, N-methylation can be achieved using standard procedures such as reductive amination with formaldehyde (B43269) or reaction with a methylating agent.
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Step 5: Demethylation: The methoxy groups on the aromatic ring are cleaved to yield the free hydroxyl groups. This is typically achieved using strong acids such as HBr or BBr3. The resulting product is the active metabolite, CHF-1024.
Esterification and Salt Formation to Yield Nolomirole Hydrochloride
The final steps in the synthesis involve the conversion of the active metabolite into the prodrug and its hydrochloride salt.
Caption: Final esterification and salt formation steps.
Experimental Protocol (Hypothetical):
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Step 6: Esterification: The dihydroxy intermediate (CHF-1024) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). Isobutyryl chloride is then added dropwise at a controlled temperature (e.g., 0 °C) to facilitate the acylation of both hydroxyl groups. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The resulting nolomirole free base is then isolated and purified.
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Step 7: Hydrochloride Salt Formation: The purified nolomirole free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) is then added, leading to the precipitation of nolomirole hydrochloride. The salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization of Nolomirole Hydrochloride
The comprehensive characterization of nolomirole hydrochloride is essential to confirm its identity, purity, and physicochemical properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C19H28ClNO4 | PubChem |
| Molecular Weight | 369.9 g/mol | PubChem |
| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate;hydrochloride | PubChem |
| CAS Number | 138531-51-8 | PubChem |
| Appearance | White to off-white solid | (Expected) |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | (Expected) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structural elucidation and confirmation.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic protons of the tetralin ring, the N-methyl group, and the isobutyryl groups. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, aliphatic, carbonyl, and methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 333.43) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the N-H stretch (of the hydrochloride salt), C=O stretch of the ester, and C-O stretch. |
Mechanism of Action and Signaling Pathway
Nolomirole hydrochloride acts as a prodrug and is rapidly converted to its active form, CHF-1024, by esterases. CHF-1024 is an agonist at both dopamine D2 and α2-adrenergic receptors.
Caption: Mechanism of action of nolomirole hydrochloride.
The activation of these presynaptic autoreceptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the release of norepinephrine from sympathetic nerve endings. This sympatholytic effect is the basis for its potential therapeutic utility in heart failure, where excessive sympathetic nervous system activity is a key pathophysiological feature.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of nolomirole hydrochloride. While a definitive, publicly available, step-by-step synthesis protocol is elusive, the presented synthetic strategy, based on established organic chemistry principles, offers a robust framework for its preparation. The provided characterization data and mechanism of action diagrams serve as valuable resources for researchers and professionals in the field of drug development. Further investigation into the patent literature of Chiesi Farmaceutici may reveal more specific details regarding the manufacturing process of this promising therapeutic agent.
